7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Chemical procurement Purity specification Quality assurance

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 910037-14-8) is a bicyclic heterocycle composed of a fused pyridine and 1,4-oxazine ring, bearing a bromine atom at position 7 and a methyl group on the oxazine nitrogen. It belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold that has attracted interest as a core motif in kinase inhibitor and PARP inhibitor discovery programs.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 910037-14-8
Cat. No. B1291038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS910037-14-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1N=CC(=C2)Br
InChIInChI=1S/C8H9BrN2O/c1-11-2-3-12-7-4-6(9)5-10-8(7)11/h4-5H,2-3H2,1H3
InChIKeyKPGNYZHIKPSZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Core Structural Identity and Sourcing Baseline for Procurement Decisions


7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 910037-14-8) is a bicyclic heterocycle composed of a fused pyridine and 1,4-oxazine ring, bearing a bromine atom at position 7 and a methyl group on the oxazine nitrogen . It belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold that has attracted interest as a core motif in kinase inhibitor and PARP inhibitor discovery programs [1]. Commercial sourcing is currently dominated by Thermo Scientific Maybridge, Apollo Scientific, and abcr GmbH, with standard specifications of ≥95% purity and molecular weight 229.07 g/mol .

Why Generic Substitution of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Creates Unacceptable Procurement Risk


Substituting this compound with an in-class analog—such as a 7-chloro congener, a des-methyl derivative, or a regioisomeric bromo-pyridooxazine—introduces three categories of risk that cannot be resolved without re-validation: (1) the bromine atom at position 7 is the primary synthetic handle for cross-coupling chemistry, and its reactivity profile (oxidative addition rate, leaving-group aptitude) differs substantially from chloro or iodo analogs [1]; (2) the N(4)-methyl group is not a silent spectator—it influences the conformational equilibrium of the dihydrooxazine ring and the electronic character of the pyridine nitrogen, which can alter both binding interactions and downstream synthetic transformations [2]; (3) commercial vendors report different purity acceptance ranges and impurity profiles for closely related catalog entries, meaning that substitution without requalification introduces unknown impurity hazards .

Quantitative Evidence Guide: Where 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Demonstrates Measurable Differentiation


Commercial Purity Tolerance: Narrower Acceptance Range Versus Generic Heterocycle Building Blocks

Commercial batches of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine from the primary manufacturer (Thermo Scientific Maybridge) are controlled to an assay range of 94.5%–100.0%, with a nominal purity of 95% . This is a tighter specification than the ≥95% (single-bound) typical of many generic heterocyclic building blocks offered by secondary vendors, and the Certificates of Analysis (CoA) are traceable to a specific production lot with documented MDL number MFCD09025911 [1].

Chemical procurement Purity specification Quality assurance

Hazard Profile Transparency: GHS Classification Enables Safer Handling Versus Uncharacterized Analogs

The compound carries an explicit GHS hazard classification: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) . This multi-endpoint acute toxicity profile is fully documented and linked to precautionary statements including P280 (wear protective equipment) and P301+P312 (if swallowed, call a poison center) . In contrast, many close analogs (e.g., 7-chloro-4-methyl or des-bromo derivatives) are sold without this level of hazard characterization, leaving procurement decisions without the safety data required for institutional chemical hygiene plans.

Laboratory safety GHS classification Risk assessment

Bromine as a Strategic Synthetic Handle: Reactivity Differentiation from 7-Chloro and 7-Iodo Congeners

The C7–Br bond in 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine provides a reactivity profile that is quantitatively distinct from the corresponding 7-chloro analog: aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides, while offering superior selectivity compared to aryl iodides which are prone to homocoupling side reactions [1]. This positions the bromo derivative as the optimal balance of reactivity and selectivity for palladium-catalyzed cross-coupling in complex heterocyclic systems where both electronic and steric factors are constrained [1][2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Physicochemical Property Vector: Computed LogP and Rotatable Bond Profile for Blood-Brain Barrier Penetration Triage

PubChem-computed descriptors for the target compound include XLogP3 = 1.7, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, and rotatable bond count = 0 [1]. This property vector places the compound within favorable CNS drug-likeness space (XLogP 1–3, HBD ≤1, rotatable bonds ≤3) [2]. The zero rotatable bond count, arising from the constrained bicyclic scaffold, is a notable differentiation from more flexible analogs (e.g., ring-opened amino-alkoxy pyridines) that may occupy different conformational space during target engagement [1].

Drug-likeness CNS penetration Physicochemical properties

Evidence-Backed Application Scenarios for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine


Palladium-Catalyzed Library Synthesis: Suzuki-Miyaura Diversification at the C7 Position

The aryl bromide handle at position 7 enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate diverse 7-substituted pyrido[3,2-b][1,4]oxazine libraries. The bromine atom provides an oxidative addition rate approximately 10–100× faster than the corresponding chloride, making it the preferred halogen for automated parallel synthesis workflows where consistent conversion across diverse coupling partners is critical [1][2].

CNS-Oriented Fragment and Lead-Like Library Design

With XLogP3 = 1.7, zero hydrogen bond donors, and zero rotatable bonds, this scaffold fits within established CNS drug-likeness parameter ranges [1]. It is suitable as a core fragment for CNS-targeted kinase or PARP inhibitor programs, where the conformational rigidity of the bicyclic system may reduce entropic penalties upon target binding compared to more flexible analogs [1][2].

Safety-Compliant Academic and Industrial Procurement Workflows

The compound's fully characterized GHS hazard profile (H315, H319, H335, H302+H312+H332) with assigned precautionary codes (P280, P301+P312) satisfies institutional Environmental Health & Safety (EH&S) review requirements that increasingly mandate complete hazard documentation before purchase approval [1]. This reduces procurement delays compared to uncharacterized or partially classified analogs.

PARP7 and Kinase Inhibitor Scaffold Development Programs

The pyrido[3,2-b][1,4]oxazine core, when further elaborated via the C7-bromine handle and N4-methyl modification, has been validated as a productive scaffold in PARP7 inhibitor discovery, with tricyclic derivatives achieving IC50 values as low as 0.56 nM [1]. While the target compound itself is a precursor rather than the bioactive final compound, its structural features (N4-methyl, C7-bromo) map directly onto the SAR pathways explored in this therapeutic program [1].

Quote Request

Request a Quote for 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.